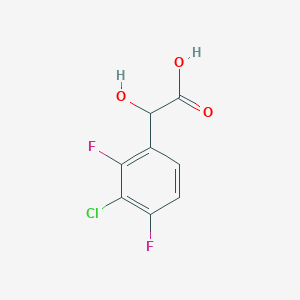

2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a practical synthesis of “3-chloro-2,4-difluoro-5-hydroxybenzoic acid”, a key intermediate for preparing antimicrobial 3-quinolinecarboxylic acid drugs, is synthesized from "2,4-difluoro-3-chlororobenzoic acid" .

Chemical Reactions Analysis

The chemical reactions involving “2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid” would depend on its chemical structure and the conditions under which the reactions are carried out. Unfortunately, specific information about the chemical reactions of this compound is not available .

Aplicaciones Científicas De Investigación

Synthesis of Fluoroquinolone Antibiotics

This compound is used in the synthesis of fluoroquinolone (FQ) antibiotics . FQs are effective antibacterial agents for treating infections caused by Gram-negative microorganisms . Newer generations of FQs, such as norfloxacin, ofloxacin, moxifloxacin, and besifloxacin, are known for their strong antimicrobial activities and broad spectrum of antibacterial activities .

Development of Novel Antimicrobial Agents

The compound is used in the development of novel antimicrobial agents with improved activity, superior pharmacokinetic properties, and satisfactory bacterial resistance . This is important in pharmaceutical research .

Improving Antibacterial Effects

1-Cyclopropyl-7-amine-6-hydroxy-8-chloro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives have been developed for improving antibacterial effects . The novel antibacterial compounds have been synthesized from 2,4-difluoro-bromobenzene by aromatic chlorination, carboxylation, nitration, and so on .

Efficient Synthetic Method

An efficient synthetic method has been developed that does not use n-butyllithium . This method is more efficient and involves benzylating the compound, condensing it with diethyl malonate, hydrolyzing it with p-toluenesulfonic acid, condensing it with ethyl orthoformate, substituting cyclopropylamine, cyclizing it, hydrolyzing the ester, and debenzyling it to afford the key quinolone intermediate .

Evaluation of Photostability Characteristics

Some FQs are photolabile compounds which lead to phototoxicity as a side effect . The intrinsic photostability characteristics of these compounds should be evaluated to demonstrate that light exposure does not result in unacceptable changes .

Photodegradation Pathways

Hydroxylation of FQs at the 6-position is one of the main photodegradation pathways . This affords 6-hydroxyciprofloxacin and 6-hydroxysarafloxacin impurities .

Mecanismo De Acción

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body, influencing their function and leading to therapeutic effects .

Mode of Action

The presence of the chloro and fluoro groups on the phenyl ring may enhance the compound’s binding affinity to its targets .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involved in inflammation, pain perception, and cellular growth .

Pharmacokinetics

The compound’s hydroxyacetic acid moiety may enhance its solubility, potentially improving its absorption and distribution within the body .

Result of Action

Similar compounds have been known to exert anti-inflammatory, analgesic, and antiproliferative effects at the molecular and cellular levels .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O3/c9-5-4(10)2-1-3(6(5)11)7(12)8(13)14/h1-2,7,12H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGRPAGOCJGNRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(C(=O)O)O)F)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2423771.png)

![[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2423772.png)

![3-iodo-1H-thieno[3,2-c]pyrazole](/img/structure/B2423773.png)

![2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2423776.png)

![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole](/img/structure/B2423777.png)

![Methyl 3-(4-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2423780.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B2423786.png)

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl hexanoate](/img/structure/B2423789.png)